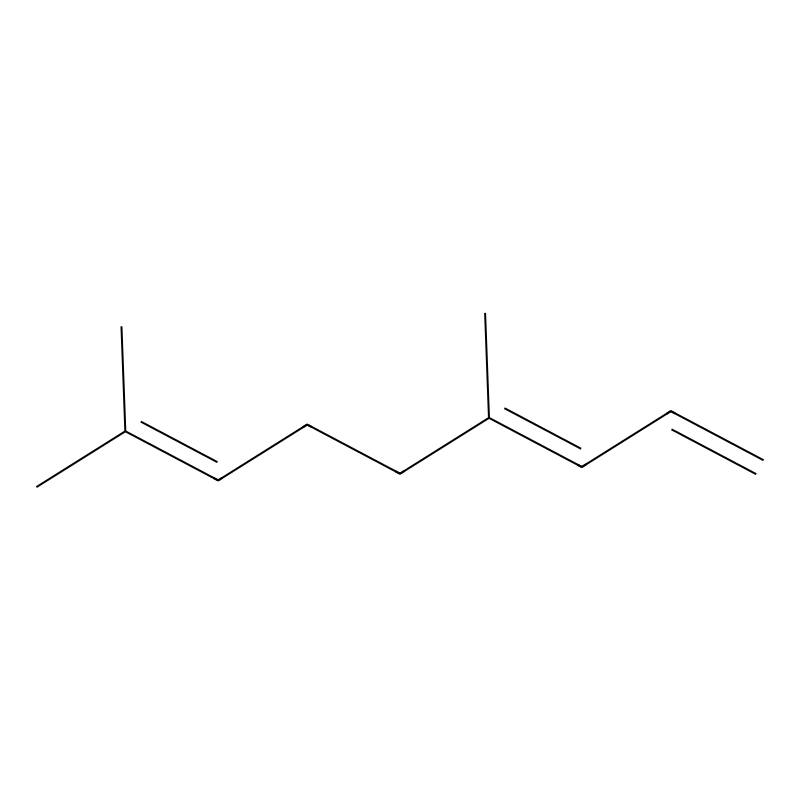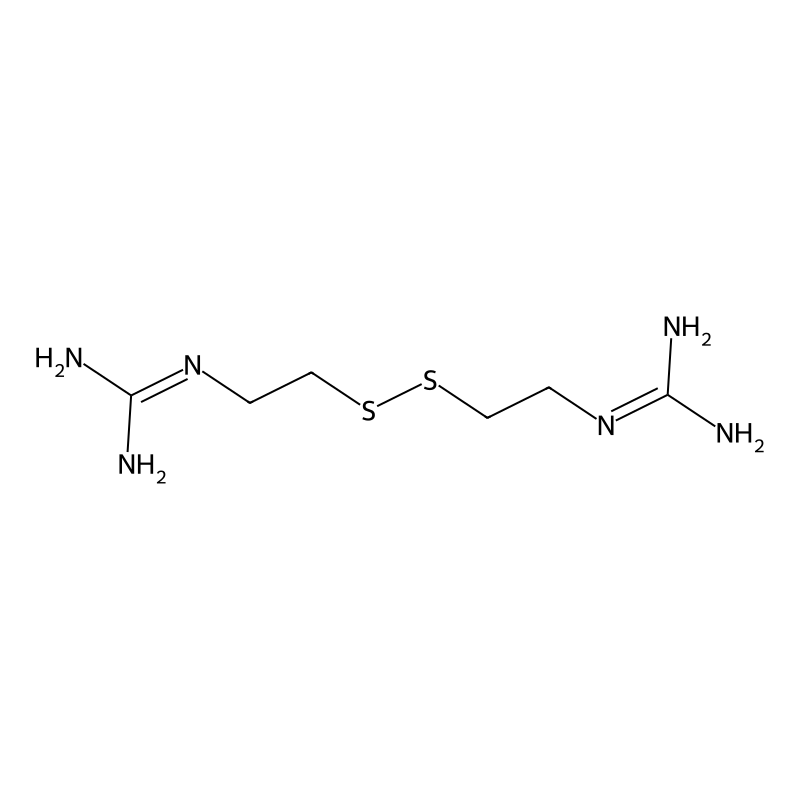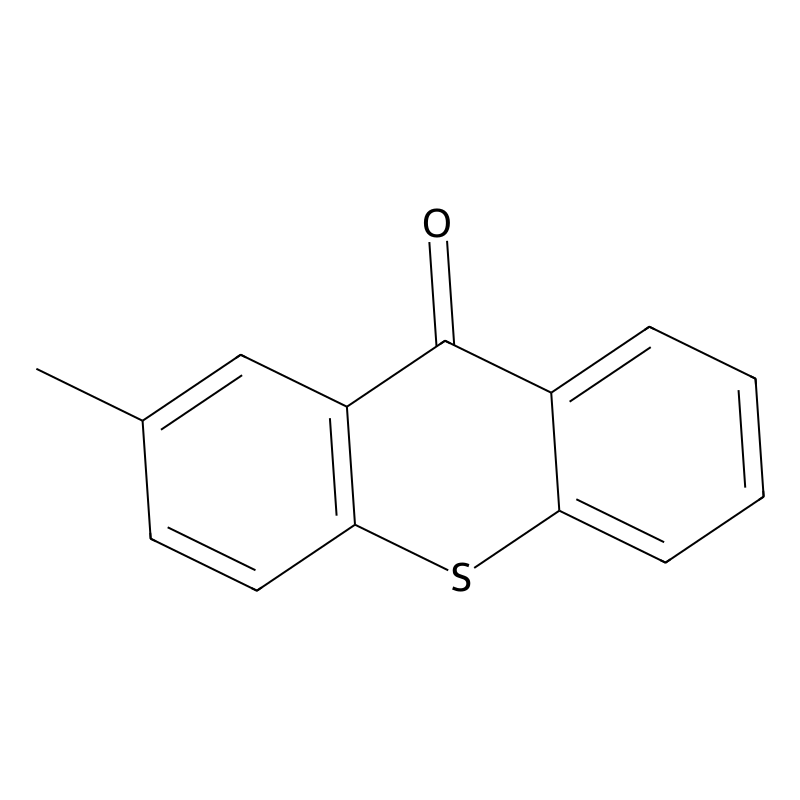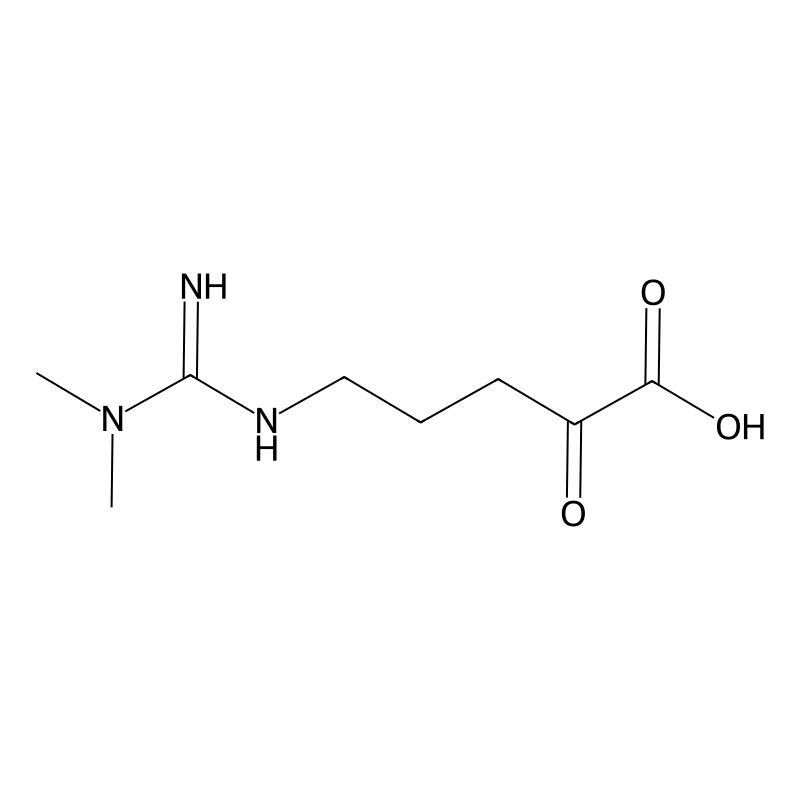L-Glucono-gamma-lactone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Food Science Research
L-GGL functions as a food additive (E number E575) with several functionalities in research settings. It acts as:
- Sequestrant: L-GGL can bind metal ions, preventing them from participating in undesirable reactions that affect food quality, color, or stability. This property is valuable in studying the shelf life and safety of food products [].
- Acidifier: L-GGL can mildly lower the pH of food systems. Researchers use it to investigate the impact of acidity on various aspects of food, such as microbial growth, enzyme activity, and textural properties.
- Curing Agent: In meat curing research, L-GGL can contribute to the preservation process and flavor development. Scientists study its effectiveness compared to traditional curing agents and its influence on other quality parameters.
Biological Research
Beyond food science, L-GGL offers advantages in broader biological research. Here are some examples:
- Cell Culture Studies: Researchers utilize L-GGL as a buffering agent to maintain a stable pH in cell culture media. This is crucial for optimal cell growth and function during various biological experiments.
- Microbial Physiology Studies: Scientists can leverage L-GGL's ability to chelate metal ions to investigate their role in microbial growth and metabolism. This helps understand the specific nutrient requirements of different microorganisms.
L-Glucono-gamma-lactone is a cyclic ester derived from D-gluconic acid, characterized by its lactone structure. It is a colorless, crystalline compound that plays a crucial role in various biochemical processes, particularly in the biosynthesis of ascorbic acid (vitamin C) in certain organisms. The compound has the chemical formula C₆H₁₰O₆ and is known for its stability and solubility in water. L-Glucono-gamma-lactone can spontaneously hydrolyze to form gluconic acid, which is an important metabolite in carbohydrate metabolism .
- Hydrolysis: It can hydrolyze spontaneously in aqueous solutions to produce gluconic acid:
- Enzymatic Reactions: L-Glucono-gamma-lactone serves as a substrate for various enzymes, including L-gulono-gamma-lactone oxidase, which catalyzes its oxidation to produce ascorbic acid and hydrogen peroxide:
- Reactions with Glucose: It can also be involved in enzymatic pathways converting glucose into other metabolites through the action of glucose oxidase .
L-Glucono-gamma-lactone exhibits several biological activities:
- Vitamin C Synthesis: It plays a pivotal role in the biosynthesis of ascorbic acid in mammals that possess the necessary enzymatic machinery. In species lacking this capability, such as humans and guinea pigs, the metabolic pathway is disrupted due to mutations in the relevant genes .
- Antioxidant Properties: As a precursor to vitamin C, L-Glucono-gamma-lactone contributes to antioxidant defenses by facilitating the synthesis of ascorbic acid, which scavenges free radicals and protects cellular components from oxidative damage .
L-Glucono-gamma-lactone can be synthesized through several methods:
- Chemical Synthesis: It can be produced by dehydrating gluconic acid under controlled conditions.
- Biological Synthesis: Enzymatic routes involve using glucose oxidase to convert glucose into gluconic acid, which can then cyclize into L-Glucono-gamma-lactone through spontaneous lactonization .
- Fermentation Processes: Certain microorganisms can ferment glucose to produce L-Glucono-gamma-lactone as a metabolic byproduct .
L-Glucono-gamma-lactone has diverse applications across various fields:
- Food Industry: Used as a food additive for its stabilizing properties and as an acidity regulator.
- Pharmaceuticals: Acts as an intermediate in the synthesis of vitamin C and other pharmaceuticals.
- Cosmetics: Employed in skincare formulations due to its antioxidant properties and ability to enhance skin hydration .
Research indicates that L-Glucono-gamma-lactone interacts with various enzymes and metabolic pathways:
- Enzyme Substrates: It acts as a substrate for enzymes such as L-gulono-gamma-lactone oxidase, influencing vitamin C production.
- Inhibition Studies: Studies have shown that it can inhibit certain enzymes at specific concentrations, affecting metabolic pathways related to carbohydrate metabolism .
Several compounds share structural or functional similarities with L-Glucono-gamma-lactone:
| Compound | Structure Type | Key Features |
|---|---|---|
| Glucono-delta-lactone | Delta lactone | Used as a food additive; hydrolyzes to gluconic acid. |
| D-Galactono-1,4-lactone | 1,4-Lactone | Involved in vitamin C synthesis; similar metabolic roles. |
| L-Gulono-1,4-lactone | 1,4-Lactone | Precursor in vitamin C biosynthesis; enzymatically converted to L-xylo-hex-3-gulonolactone. |
Uniqueness of L-Glucono-gamma-lactone
L-Glucono-γ-lactone (C₆H₁₀O₆) is a cyclic ester derived from L-gluconic acid, characterized by a five-membered γ-lactone ring. Its systematic IUPAC name is (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one. The compound’s molecular weight is 178.14 g/mol, and its structure features four stereocenters, contributing to its optical activity with a specific rotation of $$[α]_D^{20} = +55°$$ to $$+57°$$ (at 2% concentration in water).
Structural Characteristics
The γ-lactone configuration distinguishes it from the δ-lactone isomer (glucono-δ-lactone), which forms a six-membered ring. This structural difference impacts reactivity and biological activity. For example, γ-lactones hydrolyze more rapidly in aqueous solutions compared to δ-lactones.
Synonyms and Identifiers
L-Glucono-γ-lactone is recognized by multiple synonyms and registry numbers across chemical databases (Table 1).
Table 1: Nomenclature and Identifiers of L-Glucono-γ-lactone
Historical Context in Organic Chemistry Research
Early Synthesis and Characterization
The study of gluconolactones began in the late 19th century with the oxidation of glucose. In 1870, Hlasiwetz and Habermann first synthesized gluconic acid via chemical oxidation of glucose. Subsequent work revealed that gluconic acid could cyclize to form lactones, with the γ-lactone identified as a key intermediate in carbohydrate metabolism. By the 1920s, advancements in fermentation technology enabled large-scale production of gluconic acid using Aspergillus niger, which indirectly facilitated the isolation of L-glucono-γ-lactone.
Mid-20th Century Enzymatic Studies
In the 1960s, research on Penicillium fungi uncovered the role of L-glucono-γ-lactone in biosynthetic pathways. Takahashi et al. demonstrated that the enzyme gluconolactone oxidase (GLO) in Penicillium cyaneo-fulvum catalyzes the oxidation of both γ- and δ-lactones to produce erythorbic acid, a vitamin C analog. This discovery highlighted the compound’s versatility as a substrate in enzymatic reactions and its potential industrial applications.
Contributions to Vitamin C Biosynthesis
L-Glucono-γ-lactone gained prominence in studies of L-ascorbic acid (vitamin C) biosynthesis. Although humans lack the enzyme L-gulono-γ-lactone oxidase (GULO) required for vitamin C synthesis, research on GULO in animals and plants revealed that L-glucono-γ-lactone serves as a metabolic precursor in alternative pathways. For instance, in Arabidopsis thaliana, GULLO enzymes convert L-galactono-γ-lactone to ascorbic acid, underscoring the lactone’s evolutionary significance.
Modern Applications and Research
Recent studies have explored L-glucono-γ-lactone’s role in green chemistry and biotechnology. Its ability to act as a metal-chelating agent and mild acidulant has made it valuable in food science and cosmetic formulations. Additionally, its use in enzymatic cascades for synthesizing bio-based materials underscores its relevance in sustainable chemistry.
Aerobic Oxidation of Glucose
The aerobic oxidation of glucose represents the most widely employed pathway for L-Glucono-gamma-lactone production. This process utilizes glucose oxidase (GOx), a flavin adenine dinucleotide-dependent enzyme that catalyzes the highly specific oxidation of β-D-glucose to D-glucono-δ-lactone with the concomitant production of hydrogen peroxide [1]. The enzymatic reaction follows a ping-pong bi-bi mechanism, wherein glucose oxidation and oxygen reduction occur in two distinct sequential steps [1].
The catalytic mechanism involves the initial binding of β-D-glucose to the enzyme active site, followed by hydride transfer from the glucose C1 position to the flavin N5 position. This process is facilitated by histidine residue 516, which acts as a Brønsted base to abstract the proton from the glucose hydroxyl group [1] [2]. The reduced flavin intermediate subsequently transfers electrons to molecular oxygen, regenerating the oxidized enzyme and producing hydrogen peroxide as a byproduct [3].
Optimized reaction conditions for aerobic glucose oxidation typically maintain pH values between 4.5 and 6.0, with temperatures ranging from 25 to 35°C [4] [1]. The glucose oxidase enzyme demonstrates remarkable specificity for β-D-glucose, with conversion yields routinely achieving 75-95% under industrial conditions [4]. The process requires continuous oxygen supply to maintain enzyme activity, with dissolved oxygen concentrations above 20% being critical for optimal production rates [4].
The reaction stoichiometry follows the established equation: C₆H₁₂O₆ + O₂ → C₆H₁₀O₆ + H₂O₂, where the gluconolactone product spontaneously hydrolyzes to gluconic acid in aqueous solutions [5] [6]. This dual-product formation necessitates careful pH control and hydrogen peroxide management to prevent enzyme inhibition and maintain consistent production rates [4].
Catalytic Conversion Processes
Advanced catalytic conversion processes have emerged as sophisticated alternatives to traditional enzymatic methods for L-Glucono-gamma-lactone synthesis. These approaches employ heterogeneous platinum-based catalysts supported on various materials including titanium dioxide, silica, and carbon matrices [6]. The catalytic oxidation of glucose proceeds through multiple parallel pathways, generating not only the desired gluconolactone products but also various intermediate compounds including gluconic acid, glucaric acid, and their corresponding lactone derivatives [6].
Platinum-catalyzed glucose oxidation operates through a complex mechanistic pathway involving multiple oxidation states and intermediate species. Under aerobic conditions with 5% platinum loading on titanium dioxide supports, glucose conversion rates of 42-76% have been achieved, with gluconolactone selectivities ranging from 15-35% depending on reaction conditions [6]. The process generates six distinct hexose products, including D-glucono-1,4-lactone, D-glucaro-1,4-lactone, and D-glucaro-6,3-lactone, demonstrating the complex nature of the catalytic conversion network [6].
Temperature optimization studies indicate that reaction temperatures between 60-80°C provide optimal conversion rates while maintaining catalyst stability [6]. The catalytic system demonstrates sensitivity to pressure conditions, with oxygen partial pressures of 25 bar enhancing both conversion rates and product selectivity [6]. Continuous-flow reactor configurations have shown particular promise for large-scale implementation, offering improved mass transfer characteristics and enhanced process control compared to batch systems [6].
Noble metal nanozymes, particularly gold nanoparticles, have demonstrated glucose oxidase-like catalytic activity through a dehydrogenation mechanism similar to natural enzymes [3]. These synthetic catalysts can effectively transfer electrons from glucose to various electron acceptors, including molecular oxygen and artificial electron acceptors such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical [3]. The catalytic mechanism involves hydroxide ion activation of glucose followed by hydride transfer to the catalyst surface, ultimately producing gluconolactone and hydrogen peroxide [3].
Industrial-Scale Fermentation Approaches
Microbial Strain Optimization
Industrial-scale production of L-Glucono-gamma-lactone relies heavily on optimized microbial strains capable of efficient glucose oxidation through fermentative processes. Aspergillus niger remains the predominant industrial organism for gluconic acid and gluconolactone production, with specialized strains developed through systematic mutagenesis and genetic modification programs [4]. Enhanced glucose oxidase production has been achieved through overexpression of the GOx gene, resulting in transformant strains producing calcium gluconate concentrations exceeding 160 grams per liter with glucose oxidase activities reaching 1,438 units per milligram of protein [4].
Gluconobacter oxydans represents another critical industrial microorganism, particularly valued for its membrane-bound glucose dehydrogenase activity that enables direct glucose oxidation without intracellular metabolism [4]. This organism can achieve gluconic acid production rates of 2.1 grams per liter per hour under optimized conditions, with final product concentrations reaching 117.75 grams per liter when dissolved oxygen levels are maintained above 20% [4]. The bacterium's unique metabolic characteristics, including the absence of a complete tricarboxylic acid cycle, make it particularly suitable for non-growth-associated glucose oxidation processes [4].
Strain improvement programs have focused on enhancing enzyme thermostability and pH tolerance through rational protein engineering approaches. Site-directed mutagenesis of glucose oxidase from Aspergillus niger has yielded variants with significantly improved catalytic performance, achieving complete conversion of 324 grams per liter glucose to gluconic acid within 18 hours [4]. These enhanced strains demonstrate superior performance under industrial conditions, with improved resistance to product inhibition and extended operational stability [4].
Penicillium cyaneo-fulvum has been extensively studied for its gluconolactone oxidase production capabilities, offering an alternative pathway for vitamin C precursor synthesis [7]. This organism produces a secreted gluconolactone oxidase enzyme capable of converting D-glucono-δ-lactone to D-erythorbic acid, with the enzyme demonstrating unique extracellular localization compared to other known lactone oxidases [7]. Optimization studies have established optimal cultivation conditions including 60-hour fermentation periods at 30°C with continuous aeration at 5 liters per minute [7].
Downstream Purification Strategies
Comprehensive downstream purification strategies are essential for achieving pharmaceutical-grade L-Glucono-gamma-lactone from fermentation broths. The purification process typically involves multiple sequential steps including centrifugation for biomass removal, carbon adsorption for impurity elimination, and crystallization for final product recovery [8]. Ion exchange chromatography has emerged as a particularly effective separation technique, utilizing both anion and cation exchange resins to achieve high-purity product isolation [8].
Electrodialysis systems have been successfully implemented for simultaneous product formation and separation in continuous fermentation processes [9]. These integrated separation systems utilize resin wafer electrodialysis ionization to achieve gluconic acid separation efficiencies exceeding 99% while maintaining continuous enzyme activity [9]. The technology enables real-time product removal, thereby eliminating product inhibition effects that typically limit fermentation productivity [9].
Membrane-based separation technologies, including ultrafiltration and nanofiltration, provide effective alternatives for lactone purification from complex fermentation media [10]. Cross-flow microfiltration systems have demonstrated particular effectiveness for separating gluconolactone products while retaining cellular biomass for continued fermentation [10]. These systems achieve recovery efficiencies of 85-95% with significantly reduced energy consumption compared to traditional distillation-based separation methods [10].
Crystallization optimization protocols have been developed to maximize lactone recovery from concentrated fermentation broths. Temperature-controlled crystallization at 0-30°C enables selective separation of free gluconic acid and δ-gluconolactone, with different temperature ranges favoring specific product forms [11]. Advanced crystallization techniques incorporating seeding strategies and controlled cooling rates can achieve product purities exceeding 99% while maintaining high recovery yields [11].
Novel Production Technologies
Continuous Fluid Separation Systems
Continuous fluid separation systems represent a significant advancement in L-Glucono-gamma-lactone production technology, integrating hydrolysis reactors with sophisticated separation mechanisms including ion-exchange columns and reverse osmosis membranes . These integrated systems enable real-time product recovery while maintaining optimal reaction conditions for sustained lactone production. The technology incorporates reverse osmosis membranes capable of achieving separation efficiencies of 95-99% while processing reaction streams continuously .
Membrane bioreactor configurations have been specifically developed for gluconolactone production, combining enzymatic conversion with selective product separation through specialized membrane materials [9]. These systems utilize resin wafer electrodialysis ionization technology to achieve simultaneous product formation and capture, with gluconic acid separation factors exceeding 350-fold compared to the reaction feed stream [9]. The continuous separation capability eliminates product inhibition effects, enabling sustained enzyme activity over extended operational periods [9].
Reverse osmosis optimization protocols have been established for maximizing lactone recovery while minimizing water consumption and energy requirements . Advanced membrane materials demonstrate selective permeability for gluconolactone compounds while retaining larger molecular weight impurities and unreacted substrates . Process integration studies indicate that continuous fluid separation systems can achieve processing times of 2-6 hours compared to 24-48 hours required for traditional batch separation methods .
Flow-through reactor designs incorporating continuous substrate feeding and product removal have demonstrated superior performance characteristics compared to conventional batch processes [9]. These systems maintain optimal pH and dissolved oxygen concentrations while preventing accumulation of inhibitory products such as hydrogen peroxide [9]. Productivity improvements of 200-400% have been documented when comparing continuous separation systems to equivalent batch processing configurations [9].
Ion Exchange Optimization Protocols
Ion exchange optimization protocols have been systematically developed to maximize L-Glucono-gamma-lactone recovery from complex production streams. Anion exchange resins demonstrate particular effectiveness for lactone separation, with Dowex 66 weak base resin achieving adsorption capacities of 0.18 grams per gram of resin [13]. Optimization studies have established that pH 4 conditions with resin-to-solution ratios of 0.15 grams per milliliter provide optimal separation efficiency during maximum contact times of one hour [14].
Cation exchange optimization protocols utilize strong acid resins for removing positively charged impurities while preserving lactone product integrity [15]. Linear gradient elution experiments have established optimal salt concentration profiles for achieving high-resolution separation of gluconolactone isomers [15]. The distribution coefficient calculations demonstrate that sodium chloride concentrations of 10% provide optimal elution conditions for pharmaceutical-grade product recovery [16].
Regeneration protocols for ion exchange systems have been optimized to maximize resin lifespan while maintaining separation efficiency. Hydrochloric acid regeneration at concentrations of 2-5% enables complete resin restoration with contact times of 20-60 minutes [16]. Sodium hydroxide regeneration protocols utilizing 2-4% concentrations have proven effective for anion exchange resin restoration while minimizing resin degradation [16].
Multi-column ion exchange configurations have been implemented to achieve continuous operation with simultaneous loading, regeneration, and rinsing cycles [16]. These systems utilize packed bed configurations with bed depths ranging from 1.4 to 4.0 meters for optimal separation performance [16]. Flow rate optimization studies indicate that linear velocities of 25 meters per hour provide optimal mass transfer characteristics while maintaining acceptable pressure drop limitations [16].








